4'-Iodoacetophenone

Overview

Description

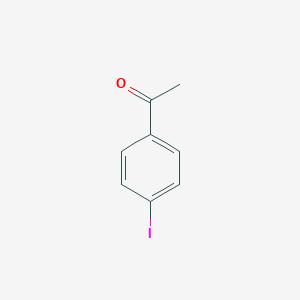

4'-Iodoacetophenone (CAS 13329-40-3) is an aromatic ketone with the molecular formula C₈H₇IO and a molecular weight of 246.05 g/mol . It appears as a brown crystalline powder with a melting point of 82–84°C and solubility in methanol and other organic solvents . Structurally, it features an acetyl group (-COCH₃) and an iodine atom at the para position of the benzene ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4’-Iodoacetophenone can be synthesized through several methods. One common approach involves the iodination of acetophenone derivatives. For instance, the reaction of 4-acetylphenylboronic acid with iodine in the presence of a base can yield 4’-iodoacetophenone . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Heck-Mizoroki reaction, where 4’-iodoacetophenone is formed by reacting acetophenone with iodobenzene in the presence of a palladium catalyst .

Industrial Production Methods: In industrial settings, 4’-iodoacetophenone is typically produced using large-scale iodination reactions. The process involves the reaction of acetophenone with iodine and a suitable oxidizing agent under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4’-Iodoacetophenone undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura and Heck-Mizoroki reactions.

Reduction Reactions: The carbonyl group in 4’-iodoacetophenone can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

Reducing Agents: Such as sodium borohydride, used to reduce the carbonyl group to an alcohol.

Nucleophiles: Such as amines or thiols, used in substitution reactions to replace the iodine atom.

Major Products Formed:

Coupling Products: Such as biaryl compounds formed in Suzuki-Miyaura reactions.

Reduced Products: Such as 4’-iodo-1-phenylethanol formed by the reduction of the carbonyl group.

Scientific Research Applications

4’-Iodoacetophenone has a wide range of applications in scientific research:

Biology and Medicine: It serves as an intermediate in the synthesis of quinoline-based potential anticancer agents.

Mechanism of Action

The mechanism of action of 4’-iodoacetophenone in chemical reactions involves the activation of the iodine atom, which facilitates its participation in substitution and coupling reactions. In biological systems, its mechanism of action is related to its role as an intermediate in the synthesis of bioactive compounds, where it contributes to the formation of molecular structures that interact with specific biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Reactivity in Cross-Coupling Reactions

The iodine atom in 4'-iodoacetophenone enhances its reactivity in transition metal-catalyzed reactions compared to bromo or chloro analogs due to iodine’s lower electronegativity and larger atomic radius, which facilitate oxidative addition steps.

Table 1: Catalytic Efficiency in C–S Coupling Reactions (Cu-Catalyzed)

| Substrate | Catalyst Support | Yield (%) | Reference |

|---|---|---|---|

| This compound | Cu/CR20 | 92 | |

| 4'-Bromoacetophenone | Cu/CR20 | 85 |

Key Insight: The iodine substituent in this compound improves coupling efficiency by 7% over its bromo analog under identical conditions, highlighting its superior leaving-group ability .

Table 2: Stille Coupling Optimization (Pd-Catalyzed)

| Base | Yield (%) |

|---|---|

| NaOH | 100 |

| Na₂CO₃ | 85 |

| NaHCO₃ | 75 |

In Pd-catalyzed Stille couplings, this compound achieves 100% yield with NaOH as a base, outperforming other bases due to optimal pH conditions for transmetallation .

Physical and Chemical Properties

Table 4: Key Physical Properties

| Property | This compound | 4'-Bromoacetophenone |

|---|---|---|

| Molecular Weight (g/mol) | 246.05 | 213.04 |

| Melting Point (°C) | 82–84 | 50–52 |

| LogP (Partition Coeff.) | 2.65 | 2.12 |

The higher molecular weight and LogP of this compound reflect its increased hydrophobicity, which influences solubility and reaction kinetics in polar solvents .

Biological Activity

4'-Iodoacetophenone is an organic compound classified as an aromatic ketone, notable for its iodine substituent at the para position relative to the acetyl group. This compound has garnered attention in medicinal and synthetic chemistry due to its unique biological activities and potential applications in drug development. This article reviews the biological activities of this compound, highlighting its mechanisms of action, experimental findings, and relevant case studies.

- Molecular Formula : C8H7IO

- Molecular Weight : 232.04 g/mol

- Melting Point : 82-84 °C

- Chemical Structure :

This compound exhibits various biological activities primarily through its interactions with enzymes and receptors. The presence of the iodine atom enhances its electrophilic character, making it a suitable candidate for nucleophilic attack by biological molecules. The following mechanisms have been identified:

- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, potentially altering cellular responses.

- Receptor Modulation : The compound may interact with various receptors, affecting signal transduction pathways associated with inflammation and cell proliferation.

Antimicrobial Activity

Research has shown that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibitory effects. For instance, studies indicate that it can effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways, leading to programmed cell death.

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation. Experimental models have indicated that it can lower the levels of pro-inflammatory cytokines such as TNF-α and IL-6. This activity suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Table 1: Summary of Biological Activities

Synthesis and Applications

This compound is synthesized through various methods, including Friedel-Crafts acylation reactions involving iodobenzene derivatives. Its unique structure allows it to serve as an intermediate in the synthesis of more complex organic compounds, particularly in medicinal chemistry.

Table 2: Synthetic Routes

| Synthesis Method | Starting Materials | Conditions |

|---|---|---|

| Friedel-Crafts Acylation | Iodobenzene + Acetic Anhydride | Lewis acid catalyst (AlCl3), anhydrous conditions |

| Pd(0)-Catalyzed Cross Coupling | This compound + Siloxane | Ethanol/water mixture, flow reactor setup |

Q & A

Basic Questions

Q. What are the common synthetic routes for 4'-iodoacetophenone, and how do their yields compare?

- Two primary methods are documented:

- Method 1 : Reaction of 4-acetylphenylboronic acid with iodine, yielding ~91% .

- Method 2 : Cross-coupling of iodobenzene with 1-nitro-4-phenylethynylbenzene and 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, achieving ~90% yield .

- These routes are favored for their high efficiency and reproducibility. Alternative methods, such as Friedel-Crafts acylation, may require optimization for iodine compatibility.

Q. What safety precautions are critical when handling this compound?

- The compound is light-sensitive and must be stored in airtight, opaque containers under inert conditions .

- Safety measures include:

- Use of N95 masks, gloves, and eye protection due to its irritant properties (R36/37/38) .

- Avoidance of skin contact and inhalation; work in a fume hood .

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

- Melting Point Analysis : Expected range is 82–84°C .

- Chromatography : HPLC or GC-MS for purity assessment, referencing retention times against standards .

- Spectroscopy :

- ¹H/¹³C NMR : Peaks for acetyl (δ ~2.6 ppm) and aromatic protons (δ ~7.5–8.0 ppm) .

- Mass Spectrometry : Molecular ion peak at m/z 246 (C₈H₇IO) .

Advanced Research Questions

Q. How does this compound perform in Pd-catalyzed cross-coupling reactions compared to bromo/chloro analogs?

- Reactivity : The iodine substituent enhances oxidative addition efficiency in Suzuki-Miyaura and Heck-Mizoroki reactions due to lower bond dissociation energy vs. Br/Cl .

- Example : In flow reactors, Pd nanoparticles catalyze this compound and styrene coupling with full conversion and E-selectivity under optimized conditions (120°C, DMF, n-butylamine base) .

- Limitation : Homocoupling byproducts are rare but may arise with electron-deficient aryl iodides.

Q. What strategies resolve contradictions in reported synthetic yields (e.g., 71% vs. 90%) for derivatives like (E)-4’-iodochalcone?

- Key Variables :

- Solvent Choice : Ethanol recrystallization in chalcone synthesis reduces yield to 71% due to solubility limitations .

- Catalyst Loading : Pd catalyst efficiency (e.g., 2.5 mol% vs. higher loads) impacts conversion rates .

- Recommendation : Screen solvent systems (e.g., THF/water) and pre-activate catalysts to improve reproducibility .

Q. How does this compound participate in enantioselective tandem reactions?

- Application : In asymmetric transfer hydrogenation–Sonogashira coupling one-pot reactions, it forms chiral conjugated alkynols with >90% ee using Ru/Pd bifunctional catalysts .

- Mechanistic Insight : The iodine group facilitates oxidative addition, while chiral ligands (e.g., TsDPEN) control stereochemistry .

Q. What analytical challenges arise when characterizing this compound in complex matrices?

- GC×GC-MS : Essential for resolving co-eluting isomers (e.g., iodinated vs. brominated analogs) in urine or environmental samples .

- Fragmentation Patterns : In APCI+-HRMS, diagnostic ions include m/z 231 (loss of CH₃) and m/z 203 (loss of CO) .

Q. How does photodegradation impact the stability of this compound during long-term storage?

- Degradation Pathways : Light exposure induces dehalogenation or aryl-iodine bond cleavage, forming acetophenone derivatives .

- Mitigation : Store at –20°C in amber vials under argon. Monitor via periodic NMR or LC-MS to detect degradation products .

Q. Methodological Recommendations

- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times for iodine-containing intermediates .

- Catalyst Screening : Test NHC-Pd complexes for enhanced turnover in cross-coupling reactions .

- Data Validation : Cross-reference melting points, spectroscopic data, and HRMS with literature (e.g., Reaxys RN 1857412 ).

Properties

IUPAC Name |

1-(4-iodophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZJWCDQGIPQBAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70158047 | |

| Record name | 1-(4-Iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13329-40-3 | |

| Record name | 4-Iodoacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13329-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Iodoacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013329403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13329-40-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97396 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-iodophenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4'-Iodoacetophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/979JX4AA6Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.